

molecular structure and bonding of 2-Chloro-N-(2-chlorophenyl)acetamide

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Compound of Interest

Compound Name: 2-Chloro-N-(2-chlorophenyl)acetamide

Cat. No.: B1581260

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An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-N-(2-chlorophenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the molecular structure and bonding of **2-Chloro-N-(2-chlorophenyl)acetamide** (CAS No. 3289-76-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data and theoretical principles to elucidate the compound's structural architecture. We will explore its constitutional connectivity, conformational possibilities, and the electronic nature of its bonding. The guide further details the standard analytical protocols for characterization and discusses the implications of its structural features for its potential applications as a synthetic intermediate and bioactive molecule.

Introduction: The Significance of a Dichlorinated Acetanilide

2-Chloro-N-(2-chlorophenyl)acetamide belongs to the class of α -haloacetanilides, a group of compounds recognized for their utility as versatile chemical intermediates and their diverse biological activities.^[1] The presence of two chlorine atoms—one on the aromatic ring and one on the acetyl group—imparts distinct physicochemical properties and reactivity. The chlorine on the acetyl group is a reactive site, susceptible to nucleophilic substitution, making the molecule a valuable building block in organic synthesis. The chlorine on the phenyl ring modulates the electronic properties of the aromatic system and the lipophilicity of the entire molecule.

Understanding the precise molecular geometry, bond characteristics, and electronic distribution is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets.^{[2][3]}

Molecular Identity and Physicochemical Properties

A precise identification of the molecule is the foundation of any detailed structural analysis. The key identifiers and properties of **2-Chloro-N-(2-chlorophenyl)acetamide** are summarized below.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 2-chloro-N-(2-chlorophenyl)acetamide | [4] |
| CAS Number | 3289-76-7 | [5][6] |
| Molecular Formula | C ₈ H ₇ Cl ₂ NO | [5][6] |
| Molecular Weight | 204.05 g/mol | [5][6] |
| Melting Point | 70 °C | [5] |
| SMILES | <chem>C1=CC=C(C(=C1)NC(=O)CCl)Cl</chem> | [4] |
| InChIKey | OPZKPLRTPWUXRN-UHFFFAOYSA-N | [4] |

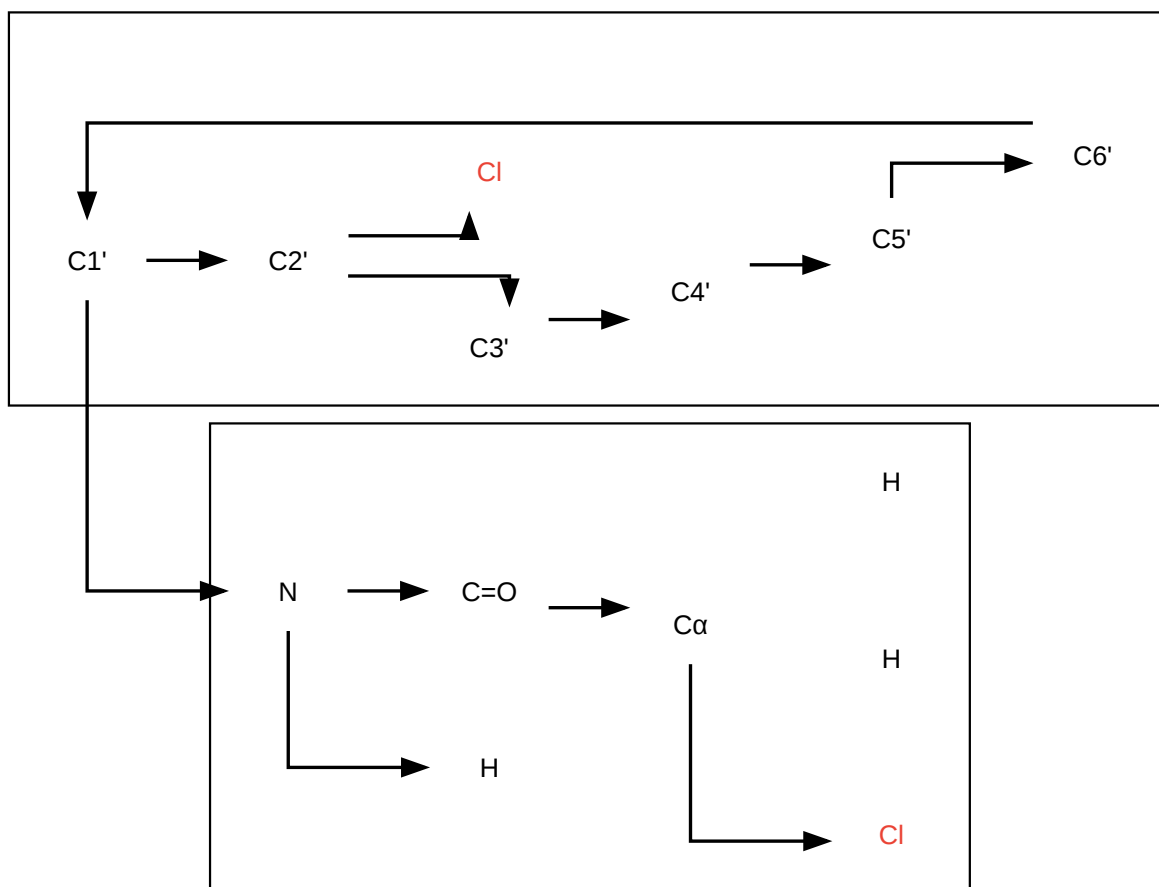
Elucidation of Molecular Structure

The molecular structure of **2-Chloro-N-(2-chlorophenyl)acetamide** can be systematically elucidated using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from atomic connectivity to the electronic environment of functional groups.

Connectivity and Constitution

The IUPAC name itself defines the atom-to-atom connectivity. A 2-chlorophenyl group is attached to the nitrogen atom of an acetamide, and the acetyl group is further substituted with

a chlorine atom at the alpha-carbon.



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Caption: 2D structure of **2-Chloro-N-(2-chlorophenyl)acetamide**.

Spectroscopic Characterization

Spectroscopic data provides experimental validation of the proposed structure. While a publicly available, fully assigned spectrum for this specific compound is scarce, we can reliably predict the key features based on known chemical shift and vibrational frequency ranges for its constituent functional groups.^{[7][8]}

3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying functional groups. The key expected absorption bands are:

- N-H Stretch: A sharp peak around $3250\text{--}3300\text{ cm}^{-1}$, characteristic of a secondary amide N-H bond.
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} for the $\text{-CH}_2\text{-}$ group.
- Amide I Band (C=O Stretch): A strong, prominent absorption between $1660\text{--}1680\text{ cm}^{-1}$. This is one of the most diagnostic peaks for an amide.
- Amide II Band (N-H Bend): A significant peak around 1540 cm^{-1} .
- C-Cl Stretch: Absorptions in the fingerprint region, typically between $600\text{--}800\text{ cm}^{-1}$.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - Amide Proton (N-H): A broad singlet expected between $\delta\ 8.0\text{--}9.5\text{ ppm}$, whose position can be solvent-dependent.
 - Aromatic Protons (Ar-H): Four protons on the dichlorophenyl ring, expected to appear as a complex multiplet pattern between $\delta\ 7.2\text{--}8.5\text{ ppm}$ due to their differing electronic environments and spin-spin coupling.
 - Methylene Protons ($\text{-CH}_2\text{Cl}$): A sharp singlet around $\delta\ 4.2\text{--}4.5\text{ ppm}$. The electronegative chlorine atom deshields these protons, shifting them downfield.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): A peak in the $\delta\ 165\text{--}170\text{ ppm}$ range.
 - Aromatic Carbons: Six distinct peaks would be expected between $\delta\ 120\text{--}140\text{ ppm}$. The carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C2') would

have characteristic shifts.

- Methylene Carbon ($-\text{CH}_2\text{Cl}$): A peak around δ 40-45 ppm.

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- **Molecular Ion Peak ($[\text{M}]^+$):** Expected at m/z 203 and 205. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$) would be a definitive signature.[\[9\]](#)
- **Key Fragments:** Common fragmentation pathways would include the loss of the chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$) and cleavage of the amide bond, providing further structural confirmation.

Three-Dimensional Conformation and Bonding

While no public crystal structure data for **2-Chloro-N-(2-chlorophenyl)acetamide** is available, analysis of closely related compounds, such as 2-Chloro-N-phenylacetamide, reveals key conformational features.[\[10\]](#)

The central amide bond (C-N) exhibits partial double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the $\text{O}=\text{C}-\text{N}-\text{H}$ atoms. The overall 3D structure is determined by the rotation around two key single bonds:

- **N-C(aryl) bond:** Torsion around this bond determines the orientation of the phenyl ring relative to the amide plane.
- **C(carbonyl)-C(alpha) bond:** Rotation here orients the chloromethyl group.

In related structures, the molecules are often linked by intermolecular $\text{N}-\text{H}\cdots\text{O}$ hydrogen bonds, forming chains or dimers in the solid state.[\[10\]](#) The presence of the ortho-chloro substituent on the phenyl ring likely induces steric hindrance that influences the preferred rotational angle (dihedral angle) of the phenyl ring, favoring a twisted, non-coplanar arrangement with the amide group to minimize steric clash.

Experimental & Analytical Workflow

The robust characterization of a molecule like **2-Chloro-N-(2-chlorophenyl)acetamide** follows a logical and self-validating workflow.

Protocol: Spectroscopic Analysis Workflow

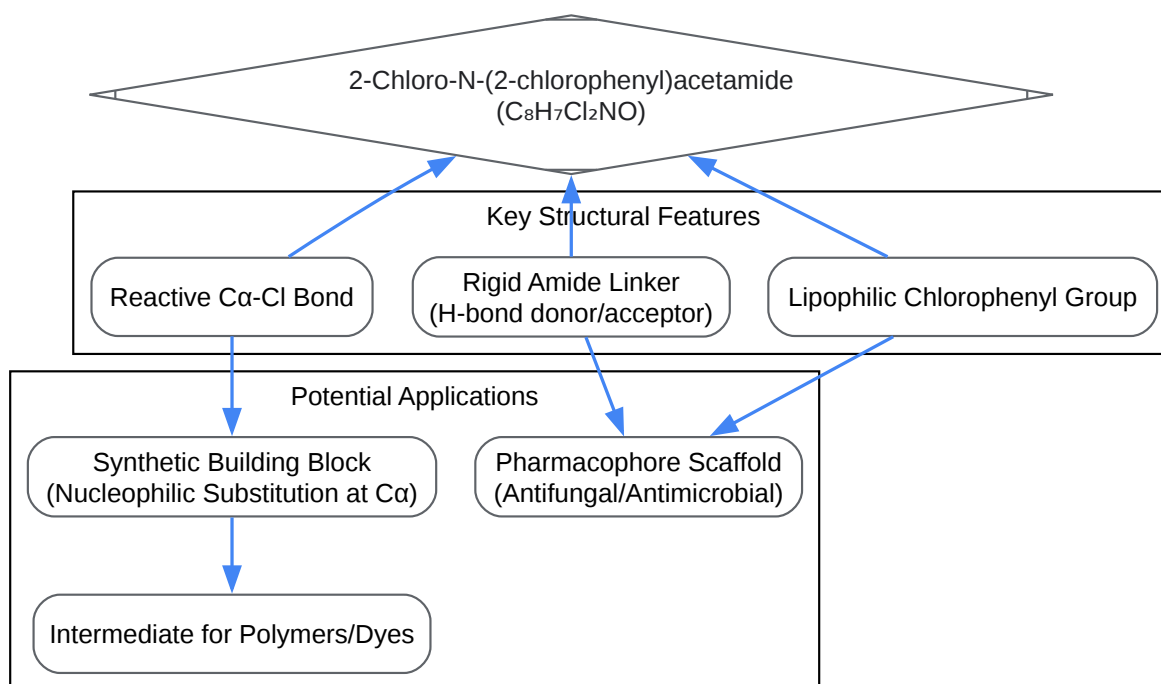
Caption: A standardized workflow for spectroscopic structure elucidation.

Causality in Protocol:

- **Synthesis & Purification:** Purity is paramount. Impurities introduce extraneous signals that confound spectral interpretation. Techniques like recrystallization or chromatography are essential.
- **Choice of Solvent (NMR):** Deuterated solvents (e.g., CDCl_3) are used because they are "invisible" in ^1H NMR, preventing solvent signals from overwhelming the analyte signals.
- **Ionization Method (MS):** Electron Ionization (EI) is often used for small, relatively stable molecules to induce reproducible fragmentation, which acts as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular weight via the protonated molecule $[\text{M}+\text{H}]^+$.

Implications for Drug Development & Chemical Synthesis

The molecular structure of **2-Chloro-N-(2-chlorophenyl)acetamide** directly informs its potential applications.



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Caption: Relationship between structure and potential applications.

- **Synthetic Intermediate:** The electrophilic alpha-carbon is primed for substitution reactions with various nucleophiles (amines, thiols, alcohols), allowing for the rapid construction of more complex molecular libraries.^[11]
- **Bioactive Scaffold:** The acetanilide framework is present in numerous approved drugs.^[2] The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a tunable lipophilic aromatic ring makes this a classic pharmacophore. The chlorine substituents can enhance binding affinity through halogen bonding or by modulating the molecule's ability to cross biological membranes. Its known antifungal properties suggest it could serve as a lead compound for developing new therapeutic agents.^[3]

Conclusion

2-Chloro-N-(2-chlorophenyl)acetamide is a molecule whose structural and electronic properties are defined by the interplay of its three key components: the reactive chloromethyl group, the planar amide linker, and the sterically influenced chlorophenyl ring. While a definitive solid-state structure from X-ray crystallography remains to be published, a robust and consistent structural model can be confidently derived from a combination of spectroscopic methods (NMR, IR, MS). This understanding is crucial for harnessing its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive compounds.

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